4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate
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Overview
Description
4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate is an organic compound with the molecular formula C17H16O2S2 It features a 1,3-dithiolane ring attached to a phenyl group, which is further connected to a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with 4-(1,3-dithiolan-2-yl)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on tyrosinase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin. This binding is facilitated by the dithiolane ring, which interacts with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate: Unique due to its specific structural arrangement and functional groups.
(2,2-Dimethyl-1,3-dithiolan-4-yl)methanol: Similar dithiolane ring but different functional groups, leading to different chemical properties and applications.
Pyrazolone-1,3-dithiolan hybrids: These compounds also contain a dithiolane ring but are structurally different due to the presence of a pyrazolone moiety.
Uniqueness
This compound is unique due to its combination of a dithiolane ring and a benzoate ester, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S2/c1-12-2-4-13(5-3-12)16(18)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPMMKWCDFCPLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3SCCS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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